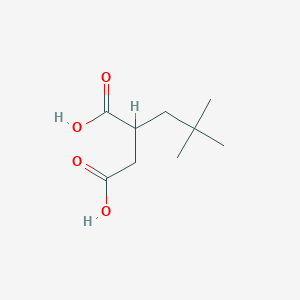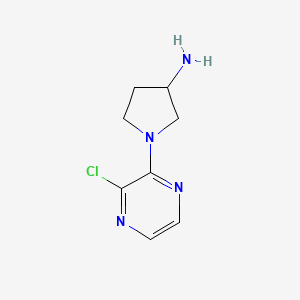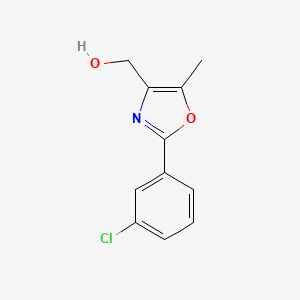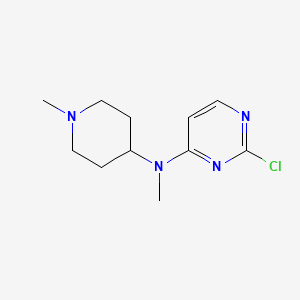
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Descripción general
Descripción
2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, otherwise known as CMPP, is a synthetic compound with a wide range of applications in the field of scientific research. It has been used in a variety of studies, including those related to drug metabolism, pharmacology, and biochemistry. CMPP is an important reagent for organic synthesis, as it can be used to synthesize a variety of compounds. This compound has also been used in the synthesis of a range of pharmaceuticals and other products.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
A novel class of 2,4-disubstituted pyrimidines has been designed and evaluated for dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This class, including compounds structurally similar to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, shows potential in targeting multiple pathological routes in Alzheimer's Disease (AD). N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, for instance, has been identified as a potent acetylcholinesterase (AChE) inhibitor (Mohamed et al., 2011).
Histamine H4 Receptor Studies
2-Aminopyrimidines, including compounds related to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds, particularly those optimized through structure-activity relationship studies, have shown potential as anti-inflammatory agents and for antinociceptive activity in pain models, suggesting relevance for H4R antagonists in pain management (Altenbach et al., 2008).
Corrosion Inhibition
Pyrimidinic Schiff bases, including those structurally related to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies show the potential application of such compounds in industrial settings, where corrosion inhibition is a significant concern (Ashassi-Sorkhabi et al., 2005).
Antimicrobial Activity
Research on pyrimidine salts, including those similar to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, has shown their potential in antimicrobial applications. Some synthesized compounds exhibited significant inhibition towards microbial activity, pointing towards their potential use in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).
Fungicidal Properties
The synthesis of derivatives of pyrimidin-6-yl amino acids, including those structurally related to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, has shown that these compounds possess fungicidal properties. This suggests their potential use in agricultural or pharmaceutical applications as fungicides (Tumkevičius et al., 2000).
Antitubercular Activities
Synthesized pyrimidine-azitidinone analogues, related to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, have been evaluated for their antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity. This research opens pathways for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-15-7-4-9(5-8-15)16(2)10-3-6-13-11(12)14-10/h3,6,9H,4-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXGDVYOSQVSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



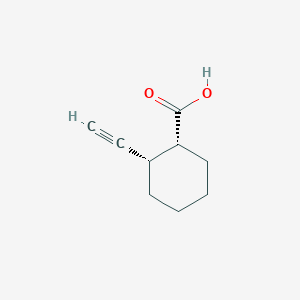
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
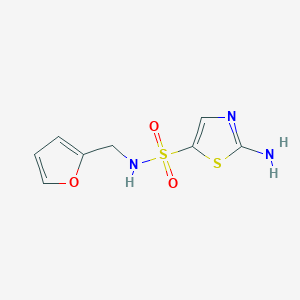
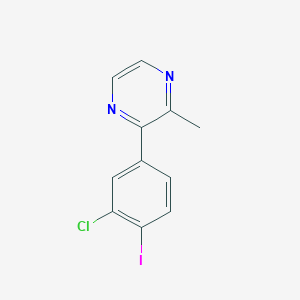

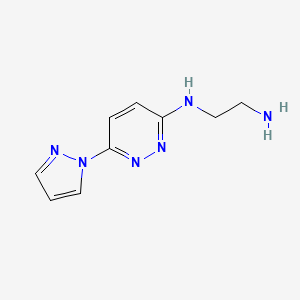
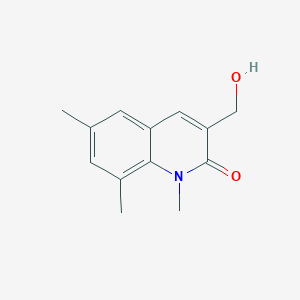
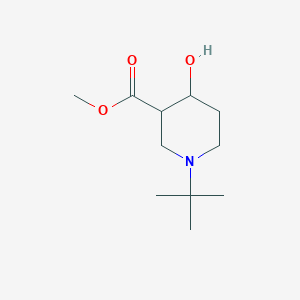
![3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1488602.png)
![6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1488603.png)
